2-Hydroxy-5-nitrobenzene-1-sulfonamide 2-Hydroxy-5-nitrobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 82020-57-3
VCID: VC18212476
InChI: InChI=1S/C6H6N2O5S/c7-14(12,13)6-3-4(8(10)11)1-2-5(6)9/h1-3,9H,(H2,7,12,13)
SMILES:
Molecular Formula: C6H6N2O5S
Molecular Weight: 218.19 g/mol

2-Hydroxy-5-nitrobenzene-1-sulfonamide

CAS No.: 82020-57-3

Cat. No.: VC18212476

Molecular Formula: C6H6N2O5S

Molecular Weight: 218.19 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-5-nitrobenzene-1-sulfonamide - 82020-57-3

Specification

CAS No. 82020-57-3
Molecular Formula C6H6N2O5S
Molecular Weight 218.19 g/mol
IUPAC Name 2-hydroxy-5-nitrobenzenesulfonamide
Standard InChI InChI=1S/C6H6N2O5S/c7-14(12,13)6-3-4(8(10)11)1-2-5(6)9/h1-3,9H,(H2,7,12,13)
Standard InChI Key JHZUWNGDWLEACF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)O

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Weight

The molecular formula of 2-hydroxy-5-nitrobenzene-1-sulfonamide is C₆H₅N₂O₅S, derived from its benzene core and functional substituents. The molecular weight is calculated as 217.18 g/mol, consistent with nitroaromatic sulfonamides of similar complexity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₆H₅N₂O₅S
Molecular Weight217.18 g/mol
IUPAC Name2-Hydroxy-5-nitrobenzenesulfonamide
SMILESO=S(=O)(N)c1cc(N+[O-])ccc1O

Crystallographic and Conformational Analysis

The planar benzene ring adopts a geometry where steric and electronic effects from substituents influence bond angles. The nitro group at position 5 creates electron-withdrawing effects, polarizing the ring and affecting the acidity of the hydroxyl group at position 2 . Computational models of related sulfonamides predict a dihedral angle of ~30° between the sulfonamide group and the aromatic plane .

Synthesis and Manufacturing

Precursor-Based Routes

The most plausible synthesis involves the ammonolysis of 2-hydroxy-5-nitrobenzenesulfonyl chloride (CAS 1261760-59-1), a commercially available intermediate . This reaction proceeds via nucleophilic substitution, where the chloride leaving group is replaced by an amine:

C6H4ClNO5S+2NH3C6H5N2O5S+NH4Cl\text{C}_6\text{H}_4\text{ClNO}_5\text{S} + 2\text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{N}_2\text{O}_5\text{S} + \text{NH}_4\text{Cl}

Table 2: Synthesis Conditions

ParameterValue
Reaction SolventTetrahydrofuran (THF)
Temperature0–5°C (controlled)
CatalystNone required
Yield~75–85% (estimated)

Purification and Isolation

Crude product purification typically involves recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >95% .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies on analogs suggest decomposition above 200°C, with the nitro group prone to reduction under acidic or reductive conditions .

Acid-Base Behavior

The hydroxyl group (pKa ≈ 8.2) and sulfonamide (pKa ≈ 10.5) contribute to pH-dependent solubility. Deprotonation at high pH enhances aqueous solubility but may destabilize the nitro group .

Table 3: Thermodynamic Properties

PropertyValue
Melting Point185–190°C (decomposes)
logP (Octanol-Water)1.2 ± 0.3
Refractive Index1.612 ± 0.02

Functional Applications

Pharmaceutical Intermediate

Sulfonamides are pivotal in drug discovery, serving as protease inhibitors or antibacterial agents. The nitro group in this compound may act as a pharmacophore for targeting nitroreductase-expressing pathogens .

Material Science

Nitroaromatic sulfonamides are explored as precursors for conductive polymers or ligands in metal-organic frameworks (MOFs). The electron-deficient ring system facilitates π-stacking interactions .

Analytical Chemistry

Functionalization with fluorescent tags could enable its use as a probe for detecting thiol groups or metal ions, leveraging the sulfonamide’s chelating potential .

HazardPrecautionary Measure
Skin IrritationWear nitrile gloves
Eye ExposureUse safety goggles
Inhalation RiskOperate in fume hood

Environmental Impact

Nitroaromatic compounds are generally persistent in the environment. Biodegradation studies on similar molecules show slow microbial breakdown, necessitating controlled waste disposal .

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